Methyl 8,9-dihydroxydocosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8,9-dihydroxydocosanoate is a chemical compound with the molecular formula C23H46O4. It is a methyl ester derivative of 8,9-dihydroxydocosanoic acid. This compound is known for its unique structure, which includes two hydroxyl groups on the 8th and 9th carbon atoms of a 22-carbon chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8,9-dihydroxydocosanoate typically involves the esterification of 8,9-dihydroxydocosanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8,9-dihydroxydocosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Methyl 8,9-dihydroxydocosanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 8,9-dihydroxydocosanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 8,9-dihydroxydocosanoic acid, which can interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 8,9-dihydroxyhexadecanoate: A shorter chain analog with similar hydroxyl and ester functionalities.
Methyl 8,9-dihydroxyoctadecanoate: An 18-carbon chain analog with similar properties.
Uniqueness
Methyl 8,9-dihydroxydocosanoate is unique due to its longer carbon chain, which can influence its physical properties and interactions with biological molecules. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic balance.
Properties
CAS No. |
56555-06-7 |
---|---|
Molecular Formula |
C23H46O4 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
methyl 8,9-dihydroxydocosanoate |
InChI |
InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-15-18-21(24)22(25)19-16-13-14-17-20-23(26)27-2/h21-22,24-25H,3-20H2,1-2H3 |
InChI Key |
YDMVXCKQLYENMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C(CCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.